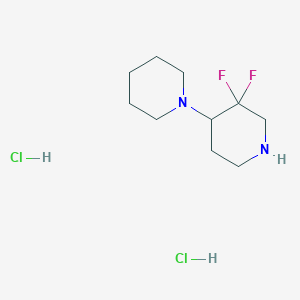

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

Vue d'ensemble

Description

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated piperidines and bipiperidines, which are closely related to the compound . These fluorinated compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for pharmaceutical compounds .

Synthesis Analysis

The synthesis of related fluorinated piperidines often involves multi-step reactions starting from readily available precursors. For instance, 4-substituted 3,3-difluoropiperidines were synthesized using a 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several steps including borane reduction, lactamization, and reduction of the lactam . Another approach for synthesizing difluoropiperidines starts from delta-chloro-alpha,alpha-difluoroimines, which are obtained via electrophilic fluorination of delta-chloroimines . These methods highlight the complexity and ingenuity required in the synthesis of fluorinated piperidines, which would be relevant for the synthesis of 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride.

Molecular Structure Analysis

The molecular structure of fluorinated piperidines is characterized by the presence of fluorine atoms, which can significantly influence the chemical properties and conformation of the molecule. For example, the synthesis of conformationally restricted analogues of trifluoromethylpiperidine was achieved to explore the impact of fluorine on the molecule's conformation . The molecular structure of 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride would likely exhibit similar influences from the fluorine atoms, affecting its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Fluorinated piperidines participate in various chemical reactions, which are essential for their transformation into useful derivatives. The reactions of β-substituted amines, such as 3-chloro-1-ethylpiperidine, involve nucleophilic displacement reactions that proceed through a two-step mechanism involving a bicyclic aziridinium ion intermediate . Understanding these reaction mechanisms is crucial for manipulating the chemical structure of fluorinated piperidines, including 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride, for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidines are influenced by the presence of fluorine atoms. These properties are important for the compound's solubility, stability, and reactivity. For example, the synthesis of 3-alkoxy-4,4-difluoropiperidines involved deoxofluorination and selective deprotection steps, which are indicative of the compound's reactivity and functional group tolerance . The polymers derived from bipiperidine show varying degrees of thermostability and crystallinity, which are important for their application in materials science . These properties would be relevant to the analysis of 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride as well.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride is primarily utilized in the field of synthetic and medicinal chemistry. For instance, the synthesis of 3-alkoxy-4,4-difluoropiperidines, which are significant building blocks in agrochemical and pharmaceutical chemistry, has been demonstrated. These compounds were synthesized through deoxofluorination and subsequently selectively N- and O-deprotected, showcasing the versatility of such fluorinated piperidines (Surmont et al., 2009). Another study explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, which led to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid with potential in medicinal chemistry (Surmont et al., 2010).

Bioorganic Chemistry

In bioorganic chemistry, bipiperidine amide compounds have been identified as antagonists of the CC chemokine receptor 3 (CCR3), important for therapeutic applications. The structural optimization of these compounds has led to the development of potent receptor affinity inhibitors, demonstrating the biomedical significance of such compounds (Ting et al., 2005).

Nanotechnology and Environmental Science

The compound also finds application in nanotechnology, specifically in the development of nanofiltration membranes. A study demonstrated the fabrication of a nanofiltration membrane incorporating bipiperidine, which showed high efficiency in the removal of perfluoroalkyl substances from contaminated groundwater. This illustrates the compound's potential in environmental remediation technologies (Boo et al., 2018).

Analytical Chemistry

In analytical chemistry, methods have been developed for the determination of bipiperidine compounds in biological samples. For example, a liquid chromatography-tandem mass spectrometric method was validated for the quantitative determination of a specific bipiperidine hydrochloride in plasma, highlighting its role in pharmacokinetic studies (Yang et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

3,3-difluoro-4-piperidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2.2ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;;/h9,13H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTLDVHSQHMOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)